molecular formula C29H21N5NaO7S B1669012 Direct Fast Brown M CAS No. 2429-82-5

Direct Fast Brown M

Cat. No.: B1669012
CAS No.: 2429-82-5
M. Wt: 606.6 g/mol
InChI Key: RADNDJVNBVVKJO-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Direct Brown 2 is a direct dye . It is soluble in water and ionizable to form colored anions . The primary targets of Direct Brown 2 are cellulose fibers or protein fibers . It is mainly used for dyeing and printing for cellulose fiber and cotton .

Mode of Action

Direct Brown 2 interacts with its targets (cellulose fibers or protein fibers) through a process known as direct dyeing . This process involves the dye being dissolved in water and the material to be dyed being immersed in the dye solution. The dye molecules are attracted to the fiber molecules and the dye is absorbed directly into the fiber.

Pharmacokinetics

Its solubility in water and its ability to ionize and form colored anions are key properties that affect its bioavailability for dyeing purposes .

Result of Action

The result of Direct Brown 2’s action is the successful dyeing of cellulose or protein fibers. The dye is absorbed directly into the fiber, resulting in a change in color of the material . The exact molecular and cellular effects of this process are complex and depend on a variety of factors, including the specific properties of the dye and the material being dyed.

Action Environment

The action of Direct Brown 2 can be influenced by various environmental factors. For example, the pH, temperature, and ionic strength of the dye bath can affect the dyeing process. Additionally, the presence of other chemicals in the dye bath can also influence the efficacy and stability of the dye .

Preparation Methods

Properties

CAS No.

2429-82-5

Molecular Formula

C29H21N5NaO7S

Molecular Weight

606.6 g/mol

IUPAC Name

disodium;5-[[4-[4-[(7-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]phenyl]phenyl]diazenyl]-2-hydroxybenzoate

InChI

InChI=1S/C29H21N5O7S.Na/c30-19-6-1-18-13-26(42(39,40)41)27(28(36)23(18)14-19)34-32-21-9-4-17(5-10-21)16-2-7-20(8-3-16)31-33-22-11-12-25(35)24(15-22)29(37)38;/h1-15,35-36H,30H2,(H,37,38)(H,39,40,41);

InChI Key

RADNDJVNBVVKJO-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)N=NC3=C(C=C4C=CC(=CC4=C3O)N)S(=O)(=O)[O-])N=NC5=CC(=C(C=C5)O)C(=O)[O-].[Na+].[Na+]

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)N=NC3=C(C=C4C=CC(=CC4=C3O)N)S(=O)(=O)O)N=NC5=CC(=C(C=C5)O)C(=O)O.[Na]

Appearance

Solid powder

2429-82-5

physical_description

Reddish-brown solid or dark brown powder. (NTP, 1992)

Pictograms

Irritant; Health Hazard; Environmental Hazard

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

1 to 10 mg/mL at 68° F (NTP, 1992)

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CI Direct Brown 2;  Airedale Brown MD;  Direct Brown 2;  NSC 74701;  NSC-74701;  NSC74701;  Brown M;  C.I. Direct Brown 2, disodium salt; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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